Methyl (R)-2-amino-2-(3-chlorophenyl)acetate
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Overview
Description
Methyl ®-2-amino-2-(3-chlorophenyl)acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a chlorophenyl group, and an ester functional group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-2-(3-chlorophenyl)acetate typically involves the esterification of ®-2-amino-2-(3-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(R)-2-amino-2-(3-chlorophenyl)acetic acid+methanolacid catalystMethyl (R)-2-amino-2-(3-chlorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-2-(3-chlorophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-2-(3-chlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl ®-2-amino-2-(3-chlorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-2-(3-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereospecific interactions, which can influence its biological activity. The pathways involved may include binding to active sites of enzymes, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-2-(3-chlorophenyl)acetate: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Methyl 2-amino-2-phenylacetate: Lacks the chlorine atom on the phenyl ring, resulting in different chemical and biological properties.
Ethyl ®-2-amino-2-(3-chlorophenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl ®-2-amino-2-(3-chlorophenyl)acetate is unique due to its specific stereochemistry and the presence of the chlorine atom on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO2 |
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Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(3-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3/t8-/m1/s1 |
InChI Key |
MXKXDSBRKXFPGE-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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